3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the triazole ring and the attachment of the methylsulfanyl group. The final step involves the formation of the Schiff base (methylidene) linkage. Common reagents used in these reactions include furan derivatives, triazole precursors, and methylsulfanyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The furan and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the Schiff base linkage results in the formation of an amine.
Scientific Research Applications
3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent.
Medicine: The compound is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine shares structural similarities with other triazole and furan derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(E)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C17H18N4O2S/c1-12-6-4-5-7-16(12)22-11-15-9-8-14(23-15)10-18-21-13(2)19-20-17(21)24-3/h4-10H,11H2,1-3H3/b18-10+ |
InChI Key |
VLLMOQIMZHDYSI-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C |
Origin of Product |
United States |
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